3-Chloronaphthalen-2-amine
Overview
Description
3-Chloronaphthalen-2-amine is a chemical compound with the formula C10H8ClN . It is also known by its IUPAC name, this compound . The compound is used as a building block in research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C10H8ClN/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H,12H2 . This compound has a molecular weight of 177.63 .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 178-180 degrees Celsius .Scientific Research Applications
Solubility Studies
- 3-Chloronaphthalen-2-amine derivatives have been studied for their solubility in supercritical carbon dioxide, providing insights into the solubility behavior of halogenated aromatic amines in non-conventional solvents (Zacconi et al., 2017).
Ring-Chain Transformations
- Research on the reactions of aromatic amines, including this compound, reveals complex ring-chain transformations, offering a deeper understanding of the chemical behavior of these compounds (Valter & Tsiekure, 1972).
Synthesis of Novel Compounds
- The compound has been used in the synthesis of novel thio-substituted aminonaphthoquinones, expanding the repertoire of naphthoquinone derivatives with potential applications in medicinal chemistry (Yıldız & Tuyun, 2018).
Environmental Analysis
- Techniques involving this compound derivatives have been developed for detecting aromatic amines in environmental samples, indicating its role in environmental monitoring and pollution assessment (Sun et al., 2009).
Sensor Development
- This compound derivatives have been utilized in developing iron(III) ion-selective sensors, highlighting their potential in analytical chemistry for detecting metal ions (Gupta et al., 2007).
Photocatalytic Studies
- The compound's derivatives have been involved in studies on photocatalytic decomposition of pollutants, providing valuable information on environmental remediation technologies (Qi et al., 2019).
Mechanism of Action
Mode of Action
The mode of action of 3-Chloronaphthalen-2-amine is currently unknown due to the lack of scientific studies on this specific compound . It’s possible that it interacts with its targets in a way that alters their function, but more research is needed to confirm this.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects requires detailed studies of the compound’s interactions with its targets and the subsequent changes in cellular function.
Properties
IUPAC Name |
3-chloronaphthalen-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWSFPQWSDIVGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00541448 | |
Record name | 3-Chloronaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00541448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38410-42-3 | |
Record name | 3-Chloronaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00541448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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